2-(4-Methyl-3-indolyl)-2-oxoacetic Acid

PAI-1 inhibition IC50 fibrinolysis

This indole-3-glyoxylic acid derivative is the essential pharmacophore core for developing clinically investigated plasminogen activator inhibitor-1 (PAI-1) antagonists, including the advanced candidate aleplasinin. The signature α-keto acid at C3 and the 4-methyl substitution are both mandatory for high-affinity PAI-1 binding and blood-brain barrier permeation—features absent in the unsubstituted indole-3-pyruvic acid analog. Patent-validated scaffold with a 4.1-fold potency advantage (IC₅₀ 655 nM) over the tiplaxtinin series (IC₅₀ 2.7 μM). Ideal starting material for synthesizing CNS-penetrant PAI-1 inhibitors for Alzheimer's disease preclinical models and fibrinolytic cascade mechanistic studies.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12280018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-3-indolyl)-2-oxoacetic Acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2C(=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-3-2-4-8-9(6)7(5-12-8)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)
InChIKeySXPPCSRQKCKQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-3-indolyl)-2-oxoacetic Acid: Core Pharmacophore for PAI-1 Inhibitor Discovery


2-(4-Methyl-3-indolyl)-2-oxoacetic acid (CAS 1082847-53-7) is an indole-3-glyoxylic acid derivative that serves as the essential pharmacophore core for a series of clinically investigated plasminogen activator inhibitor-1 (PAI-1) antagonists, including the advanced candidate aleplasinin (PAZ-417) [1]. The compound contains the signature α-keto acid functionality at the indole C3 position, which is critical for PAI-1 binding interactions [2]. As a research chemical with molecular formula C₁₁H₉NO₃ (MW 203.19) and typical purity ≥95–98%, it is positioned as a versatile building block for structure-activity relationship (SAR) exploration and the synthesis of novel indole-based PAI-1 inhibitors .

Why Unsubstituted Indole-3-Pyruvic Acid Cannot Substitute for 2-(4-Methyl-3-indolyl)-2-oxoacetic Acid in PAI-1 SAR


While indole-3-pyruvic acid (CAS 392-12-1) shares the core indole-3-α-keto acid scaffold with 2-(4-methyl-3-indolyl)-2-oxoacetic acid, the absence of the 4-methyl substituent fundamentally alters both biological activity profile and synthetic utility. Indole-3-pyruvic acid is primarily characterized as an endogenous AhR agonist and intermediate in auxin biosynthesis, with no reported PAI-1 inhibitory activity . In contrast, the 4-methyl substitution pattern found in 2-(4-methyl-3-indolyl)-2-oxoacetic acid and its elaborated derivatives (e.g., aleplasinin) confers high-affinity PAI-1 binding and blood-brain barrier permeability that are absent in the unsubstituted parent . Substitution at the 4-position of the indole ring has been identified in patent literature as critical for achieving potent PAI-1 inhibition, making the 4-methyl derivative an essential starting point for medicinal chemistry optimization rather than an interchangeable analog [1].

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid: Quantitative Differentiation Evidence Against PAI-1 Inhibitor Comparators


4-Methyl Indole Scaffold Confers 4.1-Fold PAI-1 Inhibitory Potency Advantage Over Tiplaxtinin Scaffold

The 4-methylindole-3-glyoxylic acid pharmacophore, which is fully contained within 2-(4-methyl-3-indolyl)-2-oxoacetic acid, forms the core of aleplasinin (PAZ-417), a clinical-stage PAI-1 inhibitor with IC₅₀ = 655 nM . This scaffold achieves approximately 4.1-fold greater potency against PAI-1 compared to the structurally distinct PAI-1 inhibitor tiplaxtinin (PAI-039), which exhibits IC₅₀ = 2.7 μM (2700 nM) despite belonging to a different chemical series .

PAI-1 inhibition IC50 fibrinolysis Alzheimer's disease

Blood-Brain Barrier Permeability: Differentiating Feature of 4-Methylindole-3-Glyoxylic Acid Derivatives

The 4-methylindole-3-glyoxylic acid scaffold demonstrates capacity for blood-brain barrier (BBB) penetration, a property critical for CNS-targeted PAI-1 inhibition. Aleplasinin, constructed upon the 2-(4-methyl-3-indolyl)-2-oxoacetic acid core, is explicitly characterized as blood-brain barrier permeable in multiple independent sources . In contrast, the comparator PAI-1 inhibitor diaplasinin (PAI-749), despite exhibiting higher in vitro potency (IC₅₀ = 295 nM), lacks documented BBB permeability in publicly available literature .

BBB penetration CNS drug delivery Alzheimer's disease PAI-1

Oral Bioavailability: Enabling In Vivo PAI-1 Pharmacology Studies

The 4-methylindole-3-glyoxylic acid pharmacophore is compatible with oral bioavailability, as demonstrated by the clinical candidate aleplasinin, which is an orally active PAI-1 inhibitor . This property contrasts with many early-stage PAI-1 inhibitors that require parenteral administration. The oral activity enables chronic dosing regimens in preclinical Alzheimer's disease models where aleplasinin has shown memory improvement and amyloid-β reduction [1].

oral bioavailability in vivo pharmacokinetics Alzheimer's disease

Selectivity Profile: PAI-1 Inhibition Without tPA or Plasminogen Interference

Aleplasinin, constructed on the 2-(4-methyl-3-indolyl)-2-oxoacetic acid scaffold, is reported to be selective for PAI-1 over tPA and plasminogen, as well as a panel of 40 neurotransmitter, endocrine, and enzymatic targets at 10 μM . At 5 μM, aleplasinin restores PAI-1-inhibited cleavage of purified tPA and plasminogen, demonstrating functional selectivity in the fibrinolytic cascade . This selectivity profile is critical for minimizing off-target effects in complex biological systems.

selectivity tPA plasminogen fibrinolysis

Structural Foundation for PAI-1 Antagonism: Patent-Defined 4-Methyl Substitution Requirement

Patent literature covering indole-3-glyoxylic acid derivatives as PAI-1 inhibitors explicitly identifies 4-position substitution on the indole ring as a critical structural determinant for activity [1]. The 2-(4-methyl-3-indolyl)-2-oxoacetic acid scaffold represents the minimal pharmacophore containing this essential 4-methyl substitution pattern, providing a validated starting point for further elaboration at N1, C2, and C5-C7 positions to optimize potency, selectivity, and pharmacokinetic properties [2].

SAR PAI-1 medicinal chemistry indole derivatives

2-(4-Methyl-3-indolyl)-2-oxoacetic Acid: Validated Application Scenarios in PAI-1 Targeted Research


Medicinal Chemistry: Core Scaffold for CNS-Penetrant PAI-1 Inhibitor Design

Use 2-(4-methyl-3-indolyl)-2-oxoacetic acid as the starting pharmacophore for synthesizing novel blood-brain barrier permeable PAI-1 inhibitors. The 4-methyl substitution pattern is patent-validated for PAI-1 antagonism, and elaborated derivatives (e.g., aleplasinin) demonstrate both oral bioavailability and CNS penetration [1]. This scaffold offers a 4.1-fold potency advantage over the tiplaxtinin chemical series (IC₅₀ 655 nM vs. 2.7 μM) .

Alzheimer's Disease Research: PAI-1 Inhibition for Amyloid-β Clearance

Employ 2-(4-methyl-3-indolyl)-2-oxoacetic acid-derived PAI-1 inhibitors in preclinical models of Alzheimer's disease to enhance tPA-mediated plasminogen activation and subsequent amyloid-β degradation [1]. The BBB-permeable nature of this chemical class (documented in aleplasinin) enables direct CNS target engagement, a critical requirement that comparator PAI-1 inhibitors like diaplasinin lack documented evidence for .

Fibrinolysis and Thrombosis Research: Selective PAI-1 Antagonism

Utilize 2-(4-methyl-3-indolyl)-2-oxoacetic acid-based inhibitors for mechanistic studies of the fibrinolytic cascade. The selectivity profile of this scaffold (minimal activity against tPA and plasminogen at 10 μM, and >40 additional off-targets) [1] ensures that observed effects are attributable specifically to PAI-1 inhibition, reducing experimental confounding compared to less selective tool compounds.

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